CMP-N-glycoloyl-beta-neuraminic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

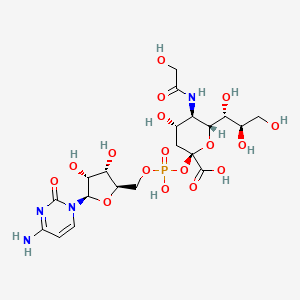

CMP-N-glycoloyl-beta-neuraminic acid is a CMP-N-acyl-beta-neuraminic acid in which the N-acyl group is glycoloyl. It has a role as a mouse metabolite. It is a conjugate acid of a CMP-N-glycoloyl-beta-neuraminate(2-).

Aplicaciones Científicas De Investigación

Immunological Applications

CMP-N-glycoloyl-beta-neuraminic acid has been studied for its role in immune responses. Its presence in glycolipids and glycoproteins can influence immune recognition and response. Notably, Neu5Gc-containing structures have been identified as potential tumor-specific antigens, which could be targeted for therapeutic interventions.

- Tumor-Specific Antigens : Research indicates that Neu5Gc is enriched in various cancer types, making it a candidate for antibody-based therapies. Antibodies targeting Neu5Gc-containing gangliosides have shown promise in selectively binding to cancer tissues, suggesting potential for diagnostic and therapeutic applications .

Cancer Research

The incorporation of this compound into glycoconjugates has implications for cancer biology. Studies have demonstrated that cancer cells often exhibit altered glycosylation patterns, including increased levels of Neu5Gc.

- Link to Colorectal Cancer : Epidemiological studies suggest a correlation between the consumption of red and processed meats—rich in Neu5Gc—and increased colorectal cancer risk. The mechanism may involve the immune system's recognition of Neu5Gc as foreign, leading to chronic inflammation and tumorigenesis .

- Glycoengineering for Therapeutics : The ability to modify glycoproteins through the incorporation of this compound allows researchers to develop therapeutics with enhanced efficacy. This includes optimizing the glycosylation patterns of therapeutic proteins to improve their stability and immunogenicity .

Glycoengineering Applications

Glycoengineering involves the modification of glycan structures on proteins to enhance their functionality. This compound serves as an important tool in this field.

- In Vitro Glycoengineering : The compound can be used in conjunction with sialyltransferases to increase sialylation on therapeutic proteins. This process can lead to improved pharmacokinetics and reduced immunogenicity of biologics .

- Development of Glycan Variants : By utilizing this compound, researchers can generate diverse glycan profiles that may not occur naturally, which can be critical for developing next-generation biopharmaceuticals .

Case Studies and Research Findings

Propiedades

Fórmula molecular |

C20H31N4O17P |

|---|---|

Peso molecular |

630.5 g/mol |

Nombre IUPAC |

(2R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)/t7-,8+,9+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |

Clave InChI |

HOEWKBQADMRCLO-UIUGZIMDSA-N |

SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O |

SMILES canónico |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |

Sinónimos |

CMP-N-glycolylneuraminic acid CMP-Neu5Gc cytidine monophosphate-N-glycoloylneuraminic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.